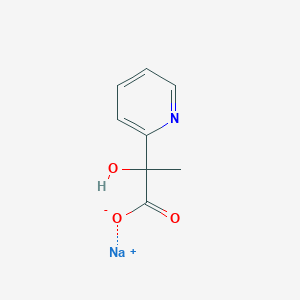

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate

Description

Properties

IUPAC Name |

sodium;2-hydroxy-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-4-2-3-5-9-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMGDCXQZIWZGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Neutralization of 2-hydroxy-2-(pyridin-2-yl)propanoic acid

The most straightforward method involves dissolving the free acid in water or an aqueous solvent and adding a stoichiometric amount of sodium hydroxide or sodium carbonate to form the sodium salt. This method is often used for preparing stock solutions for biological assays or further chemical reactions.

Stock Solution Preparation Table

| Amount of Sodium 2-(pyridin-2-yl)propanoate (mg) | Volume of ddH2O for 1 mM (mL) | Volume of ddH2O for 5 mM (mL) | Volume of ddH2O for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.7757 | 1.1551 | 0.5776 |

| 5 | 28.8784 | 5.7757 | 2.8878 |

| 10 | 57.7567 | 11.5513 | 5.7757 |

Note: The volumes correspond to the solvent needed to achieve the desired molar concentration for the given mass of compound.

The preparation involves dissolving the compound in water, ensuring clarity before use. The solution can be further formulated for in vivo applications by adding co-solvents such as DMSO, PEG300, Tween 80, or corn oil in a stepwise manner to maintain solubility and stability.

Synthetic Routes Involving Pyridine Derivatives

While direct preparation of the sodium salt is straightforward, the synthesis of the precursor acid involves more complex organic transformations. Literature reports several strategies to obtain pyridinyl-substituted hydroxypropanoates:

Catalytic Hydroamination of Ethyl Acrylate with 2-Aminopyridine: Using trifluoromethanesulfonic acid as a catalyst under nitrogen atmosphere, 2-aminopyridine reacts with ethyl acrylate in anhydrous ethanol solvent at 120-160 °C for 16-20 hours to yield ethyl 3-(pyridin-2-ylamino)propanoate intermediates. This method provides high yield (up to 85%) and purity (99% by HPLC) with relatively low cost and environmental impact.

Hydrogenation and Oxidation Steps: The intermediates can be further processed via Pd/C catalytic hydrogenation to convert amino esters into hydroxy derivatives, followed by neutralization to obtain the sodium salt. This multi-step process ensures high selectivity and purity but requires careful control of reaction conditions.

Advanced Catalytic Methods

Recent research explores recyclable stereoauxiliary aminocatalytic strategies using biomass-derived aminosugars for one-pot synthesis of pyridine-containing compounds. These methods achieve high yields (83-95%) and tolerate various functional groups on the pyridine ring, providing a versatile platform for synthesizing derivatives similar to this compound.

Reaction Conditions and Optimization

- Temperature: Typical reactions occur between 120-160 °C under reflux conditions for 16-20 hours.

- Catalysts: Trifluoromethanesulfonic acid is an efficient catalyst for hydroamination steps.

- Atmosphere: Nitrogen protection is essential to prevent oxidation and side reactions.

- Solvents: Anhydrous ethanol is commonly used; co-solvents like DMSO and PEG300 assist in solubility for formulation.

- Purification: Recrystallization from petroleum ether/ethyl acetate mixtures yields high-purity products.

Purification and Characterization

Purification generally involves washing with organic solvents such as ethyl acetate or methylene dichloride, followed by concentration under reduced pressure at 35-40 °C and 0.09-0.1 MPa. Recrystallization yields white lamellar crystals of the compound with high purity (99% by HPLC).

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The trifluoromethanesulfonic acid catalyzed hydroamination offers a cost-effective and environmentally friendly route with high yield and purity, suitable for industrial scale-up.

- The use of recyclable aminocatalysts derived from biomass aligns with green chemistry principles and provides stereoselective synthesis options.

- The direct neutralization method is preferred for preparing sodium salt solutions for biochemical applications due to its simplicity and reproducibility.

- Purification protocols involving solvent washes and recrystallization ensure product quality critical for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced under specific conditions to form alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Benzyl 2-Hydroxy-2-(Thiophene-2-yl)Propanoate (Compound 18)

Structural Differences :

Sodium 3-(Pyridin-2-yl)Oxetane-3-Carboxylate

Key differences include:

- Applications: While Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate may serve as a chiral building block in organic synthesis, oxetane derivatives are often explored for pharmaceutical applications due to enhanced bioavailability .

Sodium (S)-2-Hydroxypropanoate

This simpler sodium salt (CAS 6381-59-5, ) lacks the pyridine moiety. Comparisons include:

- Solubility: The pyridine group in this compound likely increases hydrophilicity and metal-binding capacity.

- Biological Relevance: Sodium (S)-2-hydroxypropanoate (a lactate derivative) is a metabolic intermediate, whereas the pyridine analog may have niche applications in asymmetric catalysis or medicinal chemistry .

Research Findings and Implications

- Catalytic Utility: The pyridine derivative’s high enantioselectivity (er = 95.3:4.7) underscores its value in asymmetric synthesis, outperforming non-aromatic analogs .

- Synthetic Challenges : The pyridine ring’s electronic effects complicate synthesis (lower yield vs. thiophene), necessitating optimized conditions .

- Structural Tunability : Substituting pyridine with thiophene or oxetane alters reactivity, selectivity, and application scope, highlighting the importance of heteroaryl group selection.

Biological Activity

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate, a sodium salt derivative of 2-hydroxy-2-(pyridin-2-yl)propanoic acid, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyridine ring, which is known to enhance biological activity through various interactions with biological macromolecules.

This compound exhibits its biological effects primarily through:

- Chelation : The compound can bind to metal ions, affecting their bioavailability and potentially modulating enzyme activity.

- Enzyme Interaction : It may interact with specific enzymes and receptors, influencing metabolic pathways and cellular responses.

- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Effects

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can effectively reduce oxidative damage in cellular models, which is crucial for protecting against diseases linked to oxidative stress .

Therapeutic Potential

This compound is being explored for its potential therapeutic applications in:

- Drug Development : Its unique properties make it a valuable scaffold for developing new drugs targeting various diseases.

- Neurological Disorders : Some studies have indicated potential benefits in treating conditions like Alzheimer's disease due to its ability to modulate neuroinflammation and oxidative stress .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A recent study tested this compound against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Antioxidant Activity Evaluation :

- Therapeutic Application in Neurological Models :

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate, and how do reaction conditions influence yield and purity?

- The compound is commonly synthesized via hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions. For example, hydrolysis of methyl 3-oxo-3-(pyridin-2-yl)propanoate with NaOH yields the sodium carboxylate derivative . Reaction parameters like temperature, solvent polarity, and base concentration critically affect yield and purity. Optimization studies suggest refluxing in aqueous NaOH achieves >85% conversion, but side reactions (e.g., decarboxylation) may occur under prolonged heating .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) is essential for confirming the hydroxyl and pyridine proton environments, while IR spectroscopy identifies carboxylate (C=O, ~1600 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups . Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How do the hydroxyl and pyridine functional groups dictate reactivity in aqueous and organic media?

- The hydroxyl group participates in acid-base equilibria (pKa ~3.5 for the carboxylic acid form), influencing solubility and coordination with metal ions. The pyridine ring enables π-π stacking and hydrogen bonding, affecting aggregation in polar solvents. Reactivity studies show the carboxylate undergoes nucleophilic substitution at the α-carbon under acidic conditions, while the pyridine nitrogen can coordinate transition metals (e.g., Cu²⁺) .

Advanced Research Questions

Q. What experimental strategies address stereochemical inconsistencies in synthesized batches of this compound?

- Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For example, enzymatic synthesis using aldolases (e.g., 2-oxoacid aldolases) produces stereospecific intermediates, reducing racemization risks . Computational modeling (e.g., DFT) predicts energetically favorable conformers, guiding solvent selection to stabilize desired stereoisomers .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

- Dynamic effects (e.g., keto-enol tautomerism) or paramagnetic impurities may cause signal splitting. Variable-temperature NMR experiments differentiate tautomeric equilibria, while chelation with EDTA removes metal contaminants. For ambiguous cases, 2D NMR (COSY, HSQC) maps coupling networks to assign signals accurately .

Q. What methodologies optimize synthetic yields while minimizing by-products in large-scale production?

- Flow chemistry systems enhance mixing and heat transfer, reducing side reactions like oxidation of the pyridine ring. Catalytic additives (e.g., TEMPO) suppress radical pathways during hydrolysis. Process analytical technology (PAT) monitors reaction progress in real-time via inline IR spectroscopy, enabling rapid adjustments .

Q. What are the advantages of biocatalytic synthesis over traditional chemical methods for derivatives of this compound?

- Biocatalysis (e.g., using engineered aldolases or esterases) achieves higher enantiomeric excess (ee >98%) and operates under mild conditions (pH 7–8, 25–37°C), avoiding harsh reagents. Case studies show a 40% reduction in waste compared to acid-catalyzed ester hydrolysis .

Q. How does this compound interact with biological targets, and what experimental models validate these mechanisms?

- Molecular docking studies predict binding to enzymes like thrombin (Ki ~2.3 µM) via hydrogen bonding with the carboxylate and pyridine groups . In vitro assays (e.g., fluorogenic substrate hydrolysis) confirm inhibitory activity, while mutagenesis studies identify critical binding residues .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.